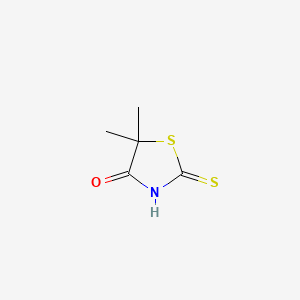

4-Thiazolidinone, 5,5-dimethyl-2-thioxo-

Description

Significance of the Thiazolidinone Core in Heterocyclic Chemistry

The thiazolidinone core, a five-membered ring containing both sulfur and nitrogen, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a foundational structure for a vast array of biologically active molecules. The inherent structural features of the thiazolidinone ring allow for diverse substitutions at various positions, enabling the synthesis of large libraries of compounds for drug discovery and development.

Thiazolidinone derivatives have been extensively investigated and are associated with a broad spectrum of pharmacological activities. orientjchem.orgsysrevpharm.org The versatility of this heterocyclic system makes it a focal point for researchers aiming to develop novel therapeutic agents. The core structure is a key component in several approved drugs, further cementing its importance in the field.

Overview of 2-Thioxo-4-Thiazolidinone Derivatives (Rhodanines) in Academic Inquiry

Within the broader family of thiazolidinones, the 2-thioxo-4-thiazolidinone derivatives, commonly known as rhodanines, represent a particularly significant subclass. These compounds are characterized by a thione group at the C2 position of the thiazolidinone ring. The academic inquiry into rhodanines has been prolific, driven by their diverse biological activities and their utility as synthetic intermediates.

The synthesis of rhodanine (B49660) derivatives is well-established in the chemical literature, with the Knoevenagel condensation being a frequently employed method for introducing substituents at the C5 position. This reaction involves the condensation of a rhodanine with an aldehyde or ketone, leading to a wide array of 5-substituted derivatives. The reactivity of the rhodanine scaffold allows for modifications at the N3 position as well, further expanding the accessible chemical space. In medicinal chemistry, rhodanines are investigated for a multitude of therapeutic applications, and they are considered an important class of heterocyclic compounds in the pursuit of new drug candidates. sysrevpharm.org

Research Context of 4-Thiazolidinone (B1220212), 5,5-dimethyl-2-thioxo-

4-Thiazolidinone, 5,5-dimethyl-2-thioxo- is a specific derivative of the rhodanine core. Its systematic IUPAC name is 5,5-Dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one, and it is also known by the synonym 5,5-Dimethylrhodanine. epa.govsielc.com The presence of two methyl groups at the C5 position distinguishes it from many other rhodanine derivatives where this position is often a site for condensation reactions.

While the broader rhodanine class is the subject of extensive research, the specific academic focus on 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- appears to be more specialized. One notable area of its application is in analytical chemistry, where it has been used in the development of separation methods. For instance, it can be analyzed by reverse-phase high-performance liquid chromatography (HPLC). sielc.com This suggests its utility as a reference compound or an analyte in specific analytical protocols.

The detailed exploration of its unique biological activities or its extensive use as a synthetic building block is not as widely documented as for other rhodanine derivatives. This may indicate that its primary role in contemporary research is more niche, potentially serving as a valuable tool in specific analytical or synthetic contexts rather than as a lead compound in large-scale drug discovery campaigns. Further targeted research would be necessary to fully elucidate the unique chemical and biological properties imparted by the 5,5-dimethyl substitution on the rhodanine scaffold.

| Property | Value |

| Systematic IUPAC Name | 5,5-Dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one epa.gov |

| Synonym | 5,5-Dimethylrhodanine sielc.com |

| CAS Number | 41434-28-0 epa.gov |

| Molecular Formula | C5H7NOS2 epa.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

41434-28-0 |

|---|---|

Molecular Formula |

C5H7NOS2 |

Molecular Weight |

161.3 g/mol |

IUPAC Name |

5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C5H7NOS2/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) |

InChI Key |

QAZFSCRQNWGQDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NC(=S)S1)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Thiazolidinone, 5,5 Dimethyl 2 Thioxo and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for the synthesis of the 4-thiazolidinone (B1220212) ring system are well-established and offer versatility in accessing a wide range of derivatives. These methods often involve cyclocondensation reactions, which are fundamental to the formation of the heterocyclic ring.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of 4-thiazolidinones, including the 5,5-dimethyl-2-thioxo variant. These reactions typically involve the formation of the thiazolidinone ring from acyclic precursors through the formation of two new bonds.

While the Knoevenagel condensation of 4-thiazolidinones (at the C5 position) with aldehydes and ketones is a common method for synthesizing 5-ylidene derivatives, this approach is generally used for the modification of a pre-existing thiazolidinone ring rather than the de novo synthesis of the 5,5-dimethyl substituted core. nih.gov For instance, the condensation of 2-imino-4-thiazolidinone with formaldehyde (B43269) can lead to the formation of 5,5-bishydroxymethyl-2-imino-4-thiazolidinone. nih.gov However, this method is not the primary route for the synthesis of the title compound.

The reaction of thiosemicarbazide (B42300) derivatives with α-haloacids or their esters is a common route to 4-thiazolidinones. Thiosemicarbazones, formed from the reaction of thiosemicarbazide with aldehydes or ketones, can undergo cyclization with agents like chloroacetic acid or ethyl bromoacetate (B1195939) to yield 4-thiazolidinone derivatives. nih.govekb.eg Multi-component reactions involving thiosemicarbazides, aldehydes, and dimethylacetylenedicarboxylate (DMAD) have also been reported for the synthesis of novel 2-hydrazolyl-4-thiazolidinone derivatives. nih.gov

Multi-component reactions (MCRs) provide an efficient pathway for the synthesis of complex molecules like 4-thiazolidinone derivatives in a single step from three or more starting materials. crimsonpublishers.comsemanticscholar.org One-pot three-component reactions of a primary amine, an oxo-compound, and a thiolic agent are convenient for the synthesis of 2-substituted-4-thiazolidinones. nih.gov Another example is the one-pot, three-component reaction of phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate (B1228247) to afford 2-imino-1,3-thiazolidin-4-one derivatives. crimsonpublishers.com While powerful for generating diversity, specific examples of MCRs leading directly to 5,5-dimethyl-2-thioxo-4-thiazolidinone are not extensively documented.

The reaction of thiourea (B124793) or its N-substituted derivatives with α-halo compounds, particularly α-halo carboxylic acids or their esters, is a cornerstone for the synthesis of 2-imino and 2-thioxo-4-thiazolidinones. For the synthesis of 5,5-dimethyl-2-thioxo-4-thiazolidinone, the key precursors are thiourea and a 2-halo-2-methylpropanoic acid derivative.

The reaction of thiourea with a dialkyl-substituted bromoacetic acid, such as 2-bromo-2-methylpropanoic acid, or its corresponding acid chloride, leads to the formation of 5,5-dialkyl-substituted thiazolidinones. ekb.eg This reaction typically proceeds by refluxing the reactants in a suitable solvent like ethanol, often in the presence of a base such as sodium acetate. ekb.eg The initial product of this cyclocondensation is the 2-imino-4-thiazolidinone derivative, which can then be hydrolyzed to the corresponding 2,4-dione. ekb.eg To obtain the 2-thioxo derivative, modifications to the reaction conditions or starting materials, such as using dithiocarbamates, are generally required. acgpubs.org

A reliable method for the preparation of 2-thioxo-thiazolidin-4-ones involves the condensation of aromatic amines with carbon disulfide in the presence of ammonium (B1175870) hydroxide, followed by reaction with chloroacetic acid. nih.gov This method, however, is primarily for N-substituted derivatives.

| Precursor 1 | Precursor 2 | Product | Reference |

| Dialkyl-substituted bromoacetic acid/acid chloride | Thiourea | 5,5-dialkyl-thiazolidin-2,4-dione (via hydrolysis of 2-imino intermediate) | ekb.eg |

| Aromatic amine, Carbon disulfide, Ammonium hydroxide | Chloroacetic acid | N-Aryl-2-thioxo-thiazolidin-4-one | nih.gov |

Table 1: Examples of Precursors for Thiazolidinone Synthesis

| Reactant A | Reactant B | Reactant C | Product | Reaction Type | Reference |

| Primary Amine | Oxo-compound | Thiolic agent | 2-Substituted-4-thiazolidinone | Three-component | nih.gov |

| Phenyl isothiocyanate | Primary amine | Dimethyl acetylenedicarboxylate | 2-Imino-1,3-thiazolidin-4-one | Three-component | crimsonpublishers.com |

Table 2: Multi-Component Reaction Strategies for Thiazolidinone Synthesis

Specific Routes for 5,5-Dimethylrhodanines

The construction of the 5,5-dimethylrhodanine core can be achieved through several targeted synthetic strategies. These methods are tailored to introduce the gem-dimethyl substitution at the C5 position of the thiazolidinone ring, a key structural feature influencing the compound's properties.

Modified Kaluza Synthesis from o-Aryl Isothiocyanates

While the classical Kaluza synthesis is a well-established method for the preparation of various thiazolidinone derivatives, its modification to specifically target 5,5-dimethylrhodanines from o-aryl isothiocyanates is a nuanced process. This route typically involves the reaction of an o-aryl isothiocyanate with a suitable active methylene (B1212753) compound in the presence of a base. For the synthesis of the 5,5-dimethyl substituted rhodanine (B49660), a precursor that can provide the gem-dimethyl group is essential.

The reaction mechanism initiates with the formation of a dithiocarbamate (B8719985) salt, which then undergoes cyclization. The specific conditions, including the choice of solvent and base, are critical for achieving high yields and purity. Although detailed procedural data for the direct synthesis of 5,5-dimethylrhodanine via a modified Kaluza synthesis from o-aryl isothiocyanates is not extensively documented in readily available literature, the general principles of the Kaluza reaction provide a foundational understanding of this synthetic approach.

Reactions with α-Hydroxyisobutyrate and Thioglycolic Acid Ethyl Esters

A more direct and commonly cited method for the synthesis of 5,5-dimethylrhodanines involves the condensation of an amine with carbon disulfide, followed by reaction with a compound containing the α,α-dimethylacetyl moiety. A key precursor for introducing the 5,5-dimethyl substitution is α-aminoisobutyronitrile or related compounds.

One established pathway involves the reaction of α-aminoisobutyronitrile with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then cyclized with a suitable reagent, such as an α-haloacetate, to yield the 5,5-dimethyl-2-thioxo-4-thiazolidinone ring. Another approach involves a one-pot, three-component reaction between acetone, chloroform, and potassium thiocyanate, which under specific conditions can lead to the formation of the 5,5-dimethylrhodanine scaffold. However, precise yields and optimized conditions for these specific reactions are often proprietary or detailed within specialized chemical literature.

Advanced and Sustainable Synthetic Strategies

In recent years, the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of heterocyclic compounds has gained significant traction. These advanced strategies often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.

Microwave Irradiation Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of 5,5-dimethylrhodanine synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. This technique provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer side products.

For the synthesis of thiazolidin-4-one derivatives, microwave irradiation has been successfully employed in various reaction steps, including the initial formation of intermediates and the final cyclization. While specific protocols for the microwave-assisted synthesis of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- are not ubiquitously published, the general applicability of this technology to rhodanine synthesis suggests its high potential for this specific target. The table below summarizes the general advantages of microwave irradiation in the synthesis of related thiazolidinone derivatives.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours | Minutes | |

| Yield | Moderate to Good | Good to Excellent | |

| Side Products | Often observed | Minimized | |

| Energy Consumption | High | Low |

Catalyst-Mediated Synthesis

The use of catalysts is fundamental in modern organic synthesis to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. For the synthesis of 5,5-dimethylrhodanines, various catalytic systems have been explored.

Lewis acids and solid-supported catalysts have been shown to be effective in promoting the key bond-forming reactions in the synthesis of thiazolidinones. For instance, the use of ionic liquids as both solvent and catalyst has been investigated for various heterocyclic syntheses, offering advantages such as easy catalyst recycling and improved reaction efficiency. While specific applications of these catalysts for the synthesis of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- require further dedicated research, the principles of catalyst-mediated synthesis are directly applicable.

The following table provides examples of catalysts used in the synthesis of thiazolidinone derivatives, which could be adapted for the target molecule.

| Catalyst Type | Example | Potential Advantages | Reference |

| Lewis Acids | ZnCl₂, AlCl₃ | Activation of carbonyl groups, rate enhancement | |

| Solid-Supported Catalysts | Alumina, Silica Gel | Ease of separation, reusability | |

| Ionic Liquids | Imidazolium-based | Dual role as solvent and catalyst, green aspects |

Green Chemistry Approaches

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 5,5-dimethylrhodanine, these approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to accelerate reactions. This method has been successfully applied to the synthesis of various heterocyclic compounds, often in aqueous media, thereby reducing the reliance on volatile organic solvents. The use of phase-transfer catalysts under microwave irradiation in non-toxic solvents also represents a greener approach to the synthesis of 4-thiazolidinone derivatives.

Key green chemistry strategies applicable to the synthesis of 5,5-dimethylrhodanine are summarized below:

| Green Chemistry Principle | Application in Synthesis | Benefits | Reference |

| Alternative Solvents | Water, Deep Eutectic Solvents | Reduced toxicity and environmental impact | |

| Energy Efficiency | Microwave, Ultrasound | Shorter reaction times, lower energy consumption | |

| Recyclable Catalysts | Solid-supported catalysts | Waste reduction, cost-effectiveness |

Derivatization Strategies and Structural Modifications

The versatility of the 4-thiazolidinone ring allows for structural modifications at several positions, enabling the generation of large libraries of compounds for biological screening. Key strategies include substitution at various positions, formation of unsaturated derivatives, introduction of additional thioxo groups, synthesis of hybrid molecules, and the construction of fused heterocyclic systems.

The 4-thiazolidinone scaffold offers multiple sites for chemical modification, primarily at the C2, N3, and C5 positions. While the title compound has a gem-dimethyl substitution at the C5 position, which limits reactions typical for an active methylene group, the C2 and N3 positions remain reactive centers for derivatization.

C2 Position: The C2 position in the parent 4-thiazolidinone can bear various substituents. In the case of 2-thioxo-4-thiazolidinones (rhodanines), the thioxo group can undergo reactions such as S-alkylation to form S-alkyl derivatives, which are key intermediates for further modifications or for creating cyanine (B1664457) dyes.

N3 Position: The nitrogen atom at the C3 position is a common site for substitution. Alkylation, acylation, and arylation reactions are frequently employed to introduce a wide range of substituents. For instance, N-substituted derivatives can be prepared via reactions with alkyl halides or through Mannich reactions, which introduce aminomethyl groups. These modifications can significantly influence the molecule's lipophilicity and biological activity.

C5 Position: In unsubstituted 4-thiazolidinones, the methylene group at the C5 position is nucleophilic and is the primary site for Knoevenagel condensation. However, for 5,5-dimethyl-2-thioxo-4-thiazolidinone, this position is sterically hindered and lacks acidic protons, thus preventing typical condensation reactions. Modifications at this position for the 5,5-disubstituted scaffold are less common and require alternative synthetic strategies.

Table 1: Examples of Reagents for Substitution Reactions on the 4-Thiazolidinone Scaffold

| Position | Reaction Type | Example Reagent | Resulting Moiety |

|---|---|---|---|

| C2 (Thioxo) | S-Alkylation | Methyl Iodide | S-Methyl |

| N3 | Alkylation | Ethyl Bromoacetate | N-CH₂COOEt |

| N3 | Mannich Reaction | Formaldehyde, Secondary Amine | N-CH₂-NR₂ |

The synthesis of 5-unsaturated derivatives, specifically 5-ylidene- or 5-ene-4-thiazolidinones, is one of the most widely explored modifications of the 4-thiazolidinone scaffold. nih.gov This class of compounds is readily accessible through the Knoevenagel condensation. nih.gov This reaction involves the condensation of a 4-thiazolidinone possessing an active methylene group at the C5 position with an aldehyde or ketone. ijsrst.comnih.gov

The reaction is typically catalyzed by a base, such as piperidine (B6355638) or sodium acetate, and results in the formation of an exocyclic double bond at the C5 position. nih.govijpsonline.com A wide variety of aromatic and heterocyclic aldehydes have been used in this reaction to produce a diverse library of 5-arylidene derivatives. ijsrst.comresearchgate.net These 5-ene-4-thiazolidinones are of significant interest due to their chemical reactivity and pronounced biological activities. nih.govnih.gov It is crucial to note that this synthetic route is not directly applicable to 5,5-dimethyl-2-thioxo-4-thiazolidinone due to the absence of the required C5 methylene protons. The synthesis of 5-ene derivatives necessitates starting materials like rhodanine (2-thioxo-4-thiazolidinone).

Table 2: Catalysts and Conditions for Knoevenagel Condensation

| Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|

| Piperidine | Ethanol | Reflux | nih.gov |

| Tannic Acid | Ethanol | Reflux | ijsrst.com |

| Glycine | Microwave | Solvent-free | researchgate.net |

| Alum [KAl(SO₄)₂·12H₂O] | Water | Reflux | ijpsonline.com |

The carbonyl group at the C4 position of the thiazolidinone ring can be converted into a thiocarbonyl (thioxo) group. This thionation reaction is most commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). organic-chemistry.org The reaction typically proceeds by heating the 4-thiazolidinone with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or xylene. nih.gov

This transformation converts a 4-thiazolidinone into a 4-thioxo-thiazolidine derivative. For example, the thionation of 5,5-dimethyl-2-thioxo-4-thiazolidinone would yield 5,5-dimethylthiazolidine-2,4-dithione. These dithiones are valuable intermediates, particularly as heterodienes in cycloaddition reactions for the synthesis of fused heterocyclic systems. nih.gov The mechanism involves a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction. organic-chemistry.org

Molecular hybridization is a prominent strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. acs.orgnih.gov The 4-thiazolidinone scaffold is frequently used as a core structure in the synthesis of such hybrid molecules. mdpi.comnih.govresearchgate.net This approach aims to create novel compounds with potentially synergistic or enhanced biological activities. acs.orgnih.gov

Various bioactive moieties have been linked to the 4-thiazolidinone ring, including:

Isatin: Thiazolidinone-isatin hybrids have been synthesized and evaluated for various biological activities. acs.orgnih.gov

Coumarin (B35378): Hybrids of 4-thiazolidinone and umbelliferone (B1683723) (a coumarin derivative) have been developed as potent cytotoxic agents. mdpi.comnih.gov

Indole: Indole-thiazolidinone hybrids are another class of compounds explored for their therapeutic potential. mdpi.comresearchgate.net

Other Heterocycles: The thiazolidinone core has been combined with other heterocyclic systems like pyrazole, pyridine, benzothiazole, and triazole to generate diverse chemical libraries. nih.govrsc.orgmdpi.com

The synthesis of these hybrids often involves multi-step reaction sequences, utilizing the reactive sites on the thiazolidinone ring (e.g., N3-position or a C5-ylidene linker) to connect to the other molecular fragments. rsc.org

Annulation, or ring-forming, reactions involving the 4-thiazolidinone scaffold provide access to a variety of fused heterocyclic systems. A particularly important class of these compounds is the thiopyrano[2,3-d]thiazoles. nih.govsemanticscholar.org These fused systems are often considered constrained or rigid analogs of the biologically active 5-ene-4-thiazolidinones and are synthesized to improve selectivity and reduce potential off-target effects associated with the Michael acceptor properties of their precursors. nih.govsemanticscholar.org

The primary synthetic route to thiopyrano[2,3-d]thiazoles is the hetero-Diels-Alder reaction. researchgate.netnih.gov In this [4+2] cycloaddition, a 5-ylidene-4-thioxo-thiazolidinone acts as the heterodiene, reacting with a suitable dienophile (an electron-deficient alkene or alkyne). nih.govnih.gov The reaction of 5-arylidene-4-thioxo-thiazolidinones with dienophiles like N-phenylmaleimide or acrylonitrile (B1666552) leads to the stereoselective formation of the fused thiopyran ring. researchgate.net This strategy allows for the creation of complex polycyclic molecules from relatively simple starting materials. nih.govpurkh.com

Chemical Reactivity and Mechanistic Studies of 4 Thiazolidinone, 5,5 Dimethyl 2 Thioxo Analogues

Nucleophilic Reactivity of the Methylene (B1212753) Carbon Atom at C5

In 4-thiazolidinone (B1220212) analogues that possess a methylene group (CH2) at the C5 position, this carbon atom exhibits significant nucleophilic character. This reactivity is attributed to the presence of the adjacent carbonyl group at C4, which activates the C5 protons, making them acidic and facilitating the formation of a carbanion or enolate intermediate in the presence of a base. This nucleophilic C5 carbon can readily attack various electrophilic centers.

However, in the specific case of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- , the C5 position is substituted with two methyl groups. This gem-dimethyl substitution pattern inherently precludes the presence of an active methylene group at this position. Consequently, 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- does not exhibit the characteristic nucleophilic reactivity at C5 that is observed in its non-dimethylated analogues. The discussion of nucleophilic reactions at C5, therefore, primarily pertains to analogues with at least one hydrogen atom at this position.

Condensation Reactions at C5 (e.g., Knoevenagel, Aldol)

The nucleophilic nature of the C5 methylene group in unsubstituted or monosubstituted 4-thiazolidinones makes it an ideal participant in condensation reactions with aldehydes and ketones, most notably the Knoevenagel and Aldol (B89426) condensations. These reactions are pivotal for the synthesis of 5-substituted and 5-arylidene derivatives of 4-thiazolidinones.

The Knoevenagel condensation typically involves the reaction of a 4-thiazolidinone with an aldehyde or ketone in the presence of a weak base, such as piperidine (B6355638) or sodium acetate. nih.govresearchgate.net The reaction proceeds through the formation of a carbanion at C5, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol-type intermediate yields the corresponding 5-ylidene derivative. nih.gov The use of aromatic aldehydes generally results in higher yields compared to aliphatic aldehydes or ketones. nih.gov

Similarly, Aldol-type condensations can be achieved, often under basic conditions, to generate 5-(1-hydroxyalkyl)-4-thiazolidinone intermediates, which can be subsequently dehydrated to the corresponding 5-alkylidene derivatives.

It is crucial to reiterate that 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- cannot undergo Knoevenagel or Aldol condensations at the C5 position due to the absence of active methylene protons.

| Reactant 1 (4-Thiazolidinone Analogue) | Reactant 2 (Carbonyl Compound) | Reaction Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Thioxo-4-thiazolidinone (Rhodanine) | Aromatic Aldehydes | Knoevenagel | Piperidine, Ethanol | 5-Arylidene-2-thioxo-4-thiazolidinones | nih.gov |

| 2,4-Thiazolidinedione | Isatin | Knoevenagel | Ethanol, reflux | 5-(2-Oxoindolin-3-ylidene)-2,4-thiazolidinedione | nih.gov |

| 2-Imino-4-thiazolidinone | Formaldehyde (B43269) | Aldol-type | Triethylamine, water (pH~9) | 5,5-Bishydroxymethyl-2-imino-4-thiazolidinone | nih.gov |

Tautomerism and Isomerism in Thiazolidinone Systems

Thiazolidinone derivatives, including analogues of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo-, can exhibit various forms of tautomerism and isomerism, which significantly influence their chemical and physical properties.

Imino-Amino Tautomerism

In 2-substituted-4-thiazolidinones where the substituent at the 2-position is an imino group, a common form of tautomerism is the imino-amino tautomerism. This involves the migration of a proton between the exocyclic nitrogen atom of the imino group and the endocyclic nitrogen atom at position 3 of the thiazolidinone ring. Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the relative stabilities of these tautomers. arabjchem.orgarabjchem.org The equilibrium between the imino and amino forms can be influenced by factors such as the nature of the substituents, the solvent, and temperature. For instance, in some 2-imino-4-oxazolidinone systems, the imino tautomer is observed in solution, while the amino form crystallizes.

Investigation of Optical, Geometrical, and Regioselective Isomerism

Optical Isomerism: The potential for optical isomerism in 4-thiazolidinone derivatives arises when a chiral center is present in the molecule. For 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- itself, the C5 atom is not a chiral center. However, in analogues where the C5 position is substituted with two different groups, it becomes a stereocenter, leading to the possibility of enantiomers. The synthesis of optically active thiazolidinone derivatives can be achieved through various stereoselective synthetic methods.

Geometrical Isomerism: Geometrical isomerism, specifically E/Z isomerism, is a prominent feature in the 5-ylidene derivatives of 4-thiazolidinones, which are products of Knoevenagel condensation. nih.gov The exocyclic double bond at the C5 position restricts rotation, leading to the formation of two possible stereoisomers. The stereochemical outcome of the condensation can be influenced by the reaction conditions and the nature of the reactants. In many cases, the Z-isomer is found to be the thermodynamically more stable product. arabjchem.org For 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- , since it cannot form a 5-ylidene derivative through condensation at C5, this type of geometrical isomerism is not applicable.

Regioselective Isomerism: Regioselectivity becomes a critical aspect during the synthesis of the thiazolidinone ring itself, particularly when unsymmetrical starting materials are used. For example, in the Hantzsch thiazole (B1198619) synthesis, the reaction between an α-haloketone and a thioamide can potentially lead to different regioisomers depending on which nitrogen or sulfur atom initiates the cyclization. chemhelpasap.comnih.govsynarchive.com The regiochemical outcome is often dictated by the electronic and steric properties of the reactants and the reaction conditions. The synthesis of specifically substituted thiazolidinones, such as 2,5- and 4,5-disubstituted thiazoles, often requires careful control of the reaction to achieve the desired regioselectivity. rsc.orgacs.orgnih.gov

Cyclization Mechanisms and Regiospecificity

The synthesis of the 4-thiazolidinone ring is typically achieved through cyclocondensation reactions. A common and versatile method is the reaction of an α-mercaptocarboxylic acid (like thioglycolic acid) with an imine (Schiff base), which is often formed in situ from an amine and an aldehyde or ketone. nih.gov The mechanism involves the nucleophilic attack of the sulfur atom of the mercapto acid on the imine carbon, followed by an intramolecular cyclization with the elimination of a water molecule.

The Hantzsch thiazole synthesis and its variations are also widely employed for the construction of the thiazole ring, which is structurally related to thiazolidinone. chemhelpasap.comnih.govsynarchive.com This method generally involves the reaction of an α-halocarbonyl compound with a thioamide. The mechanism initiates with an S-alkylation of the thioamide by the α-halocarbonyl compound, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to form the thiazole ring.

The regiospecificity of these cyclization reactions is a key consideration. For instance, in the synthesis of 5,5-disubstituted-4-thiazolidinones, the choice of starting materials is crucial. To obtain the 5,5-dimethyl substitution pattern, one could start with 2-mercapto-2-methylpropanoic acid and react it with an appropriate amine and carbonyl compound. Alternatively, a multi-component reaction approach can be employed where the desired substituents are introduced in a single step. The regioselectivity is generally high in these reactions, leading to the desired thiazolidinone core.

| Reaction Name | Key Reactants | General Mechanism | Regiospecificity Control | Reference |

|---|---|---|---|---|

| From α-Mercaptocarboxylic Acids | α-Mercaptocarboxylic acid, Amine, Carbonyl compound | Formation of imine, nucleophilic attack by sulfur, intramolecular cyclization | Determined by the structure of the starting materials | nih.gov |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | S-alkylation of thioamide, intramolecular cyclization, dehydration | Generally high, but can be influenced by substituents | chemhelpasap.comnih.govsynarchive.com |

| From Dithiocarbamates | Dithiocarbamate (B8719985), α-Haloalkanoic acid | Nucleophilic substitution followed by cyclization | High | openacessjournal.com |

Ring Transformation Reactions

The 4-thiazolidinone ring, under certain conditions, can undergo ring transformation reactions to yield other heterocyclic systems. These reactions often involve ring-opening followed by recyclization.

One notable example is the reaction of 5-ene-4-thiazolidinones, which can act as heterodienes in Diels-Alder reactions . For instance, 5-arylidene-4-thioxo-2-thiazolidinones can react with dienophiles like β-aroylacrylic acids to produce thiopyrano[2,3-d]thiazole derivatives. researchgate.net This transformation involves a [4+2] cycloaddition followed by rearrangement.

Another type of ring transformation involves the rearrangement of the thiazolidinone ring itself. For example, the reaction of 4-chloro-5-formylthiazolin-2-one with monosubstituted ureas can lead to a rearrangement to form 2,4-dioxothiazolidin-5-ylidenemethyl-urea. nih.gov

Furthermore, ring expansion reactions have been reported for related thiazolidine (B150603) systems. For instance, the reaction of 2-thionothiazolidin-5-one with amino ketones can provide a route to benzodiazepines, which are seven-membered heterocyclic compounds. sciencehub.eg These transformations highlight the versatility of the thiazolidinone scaffold as a building block for the synthesis of a diverse range of heterocyclic structures.

Ring Expansion Reactions (e.g., to Benzodiazepines)

A notable transformation of 4-thiazolidinone analogues involves their ring expansion to form seven-membered heterocyclic structures, such as benzodiazepines, which are a critical class of psychopharmacological agents. Research has demonstrated a viable synthetic pathway for the preparation of substituted benzodiazepines from 2-thionothiazolidin-5-one, a close analogue of the subject compound. mdpi.com

The reaction involves the treatment of 2-thionothiazolidin-5-one with various amino ketones in dichloromethane, facilitated by the presence of ethereal hydrogen chloride (HCl). mdpi.com This process provides an efficient route to a range of substituted benzodiazepines. The general scheme for this ring expansion is depicted below:

Table 1: Ring Expansion of 2-Thionothiazolidin-5-one to Benzodiazepines

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Thionothiazolidin-5-one | Amino Ketones | Dichloromethane, Ethereal HCl | Substituted Benzodiazepines |

This table illustrates the general reaction for the synthesis of benzodiazepines from a 2-thionothiazolidin-5-one precursor.

This synthetic strategy highlights the utility of the 4-thiazolidinone core as a template for constructing larger, pharmacologically relevant heterocyclic systems.

Hetero-Diels-Alder Reactions

Analogues of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo-, particularly those with an exocyclic double bond at the 5-position (5-ylidene derivatives), can function as effective heterodienes in [4+2] cycloaddition reactions, commonly known as Hetero-Diels-Alder reactions. These reactions are powerful tools for the stereoselective synthesis of complex polycyclic systems.

The reactivity of 5-ene-4-thioxo-2-thiazolidinones as heterodienes is attributed to the presence of an α,β-unsaturated thiocarbonyl fragment, which is analogous to 1-thio-1,3-butadiene. nih.gov These compounds readily react with a variety of dienophiles to yield fused thiopyranothiazole derivatives. nih.gov

A specific example involves the reaction of 5-(propan-2-ylidene)-4-sulfanylidene-1,3-thiazolidin-2-one, an analogue of the target compound, with N,N′-bis(methoxycarbonyl)-1,4-benzoquinone diimine in boiling toluene (B28343). This reaction affords dimethyl 9,9-dimethyl-2-oxo-8a,9-dihydro-2H-thiochromeno[2,3-d] mdpi.comresearchgate.netthiazole-5,8(3H,4aH)-diylidenedicarbamate in high yield. wikipedia.org

The scope of dienophiles that can be employed in these reactions is broad and includes:

Maleinamides nih.gov

2-Norbornene nih.gov

Acrolein nih.gov

Crotonic aldehyde nih.gov

Propiolic acid nih.gov

Acetylenedicarboxylic acid nih.gov

The general scheme for the Hetero-Diels-Alder reaction of 5-ene-4-thioxo-2-thiazolidinone analogues is presented below:

Table 2: Hetero-Diels-Alder Reactions of 5-Ylidene-4-thioxo-2-thiazolidinone Analogues

| Heterodiene | Dienophile | Product Type |

| 5-Ylidene-4-thioxo-2-thiazolidinone | N,N′-bis(methoxycarbonyl)-1,4-benzoquinone diimine | Thiochromeno[2,3-d] mdpi.comresearchgate.netthiazole derivative |

| 5-Ylidene-4-thioxo-2-thiazolidinone | Maleinamides | Thiopyranothiazole derivative |

| 5-Ylidene-4-thioxo-2-thiazolidinone | 2-Norbornene | Thiopyranothiazole derivative |

This interactive table summarizes the types of products formed from the Hetero-Diels-Alder reaction of 5-ylidene-4-thioxo-2-thiazolidinone analogues with various dienophiles.

These cycloaddition reactions often proceed with high regio- and stereoselectivity, making them a valuable method for the construction of intricate heterocyclic frameworks.

Functional Group Transformations (e.g., Oxidation, Reduction)

The 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- scaffold possesses several sites that are amenable to functional group transformations, including the sulfur atoms and the carbonyl group.

Oxidation:

The endocyclic sulfur atom (S1) in rhodanine (B49660) derivatives, which are 2-thioxo-4-thiazolidinones, can be readily oxidized to the corresponding sulfoxides and sulfonic acids. researchgate.net Furthermore, the exocyclic thioxo group at the C2 position can undergo oxidative desulfurization. A visible-light-mediated photocatalytic method has been reported for the conversion of the thioxo group in 5-arylalkylidene-rhodanines into the corresponding carbonyl group, yielding thiazolidine-2,4-diones. researchgate.net This transformation provides a route to oxygen analogues of the parent compound.

Reduction:

The reduction of the 4-thiazolidinone ring can be more complex. The carbonyl group at C4 can potentially be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comlibretexts.org However, the reactivity can be influenced by the other functional groups present in the molecule. Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), are typically required to reduce amide-like functionalities and may lead to ring opening. The exocyclic C=S bond can also be a target for reduction, though specific conditions for the selective reduction of this group in the 5,5-dimethyl-2-thioxo-4-thiazolidinone system are not extensively detailed in readily available literature.

Table 3: Summary of Functional Group Transformations

| Transformation | Functional Group | Reagent/Condition | Product |

| Oxidation | Endocyclic Sulfur (S1) | Oxidizing Agent | Sulfoxide/Sulfonic Acid |

| Oxidative Desulfurization | Exocyclic Thioxo (C2) | Visible Light, Photocatalyst | 2,4-Thiazolidinedione |

| Reduction | Carbonyl (C4) | e.g., NaBH4 | Secondary Alcohol |

This interactive table provides an overview of the potential functional group transformations for 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- analogues.

These transformations underscore the chemical tractability of the 4-thiazolidinone, 5,5-dimethyl-2-thioxo- core, allowing for the synthesis of a diverse array of derivatives with modified electronic and steric properties.

Spectroscopic and Advanced Structural Characterization of 4 Thiazolidinone, 5,5 Dimethyl 2 Thioxo Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 4-thiazolidinone (B1220212) derivatives, ¹H and ¹³C NMR provide direct insights into the proton and carbon framework, while more advanced techniques can unravel complex stereochemical and dynamic properties.

¹H NMR spectroscopy is instrumental in identifying the number and type of protons and their connectivity within a molecule. In derivatives of 5,5-dimethyl-2-thioxo-4-thiazolidinone, the core structure presents distinct signals. The two methyl groups at the C5 position are chemically equivalent due to free rotation and typically appear as a sharp singlet in the aliphatic region of the spectrum. The proton attached to the nitrogen atom (N-H) at position 3 gives rise to a signal whose chemical shift can be highly variable, often appearing as a broad singlet, depending on the solvent, concentration, and temperature.

For derivatives with substituents at the nitrogen atom (position 3), the signals corresponding to the substituent's protons provide key structural information. In cases where the C5 position is not dimethylated but contains protons, these methylene (B1212753) protons (S-CH₂) can appear as an AB quartet, indicating they are diastereotopic, or as a simple singlet if they are chemically equivalent.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C5-(CH₃)₂ | ~1.5 - 1.9 | Singlet (s) | Characteristic signal for the two gem-dimethyl groups. |

| N3-H | ~8.0 - 12.0 | Broad Singlet (br s) | Chemical shift is highly dependent on solvent and concentration. |

| C5-H₂ (in non-dimethylated analogs) | ~3.7 - 4.4 | Singlet (s) or AB quartet (q) | Appears as a quartet if the protons are diastereotopic. semanticscholar.org |

| Aromatic Protons (on N3-aryl substituent) | ~6.8 - 8.2 | Multiplet (m) | Region and pattern depend on the substitution of the aromatic ring. |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone. In 5,5-dimethyl-2-thioxo-4-thiazolidinone derivatives, the carbonyl and thiocarbonyl carbons are particularly diagnostic, appearing far downfield. The quaternary carbon at C5, bonded to the two methyl groups, also has a characteristic chemical shift. The signals for the two methyl carbons appear at high field. Substituents on the nitrogen atom will give rise to additional signals that are crucial for complete structural assignment.

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (C4) | ~190 - 201 | Carbonyl carbon, significantly deshielded. |

| C=S (C2) | ~166 - 173 | Thiocarbonyl carbon. |

| C5 (quaternary) | ~30 - 40 | In 5,5-dimethyl derivatives. |

| C5-(CH₃)₂ | ~25 - 30 | Methyl carbons. |

| Aromatic Carbons (on N3-aryl substituent) | ~110 - 155 | Range depends on the nature and position of substituents. |

When a 4-thiazolidinone derivative is chiral, for instance due to restricted rotation (atropisomerism) or a stereogenic center on a substituent, it can exist as a mixture of enantiomers or diastereomers. Temperature-dependent (or dynamic) NMR spectroscopy is a powerful technique used to study the kinetics of processes that interconvert these stereoisomers, such as bond rotation or ring inversion.

By recording NMR spectra at various temperatures, one can observe changes in the signals. At low temperatures, the interconversion is slow on the NMR timescale, and separate signals for each conformer may be observed. As the temperature is raised, the rate of interconversion increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures.

Analysis of the line shape at different temperatures allows for the calculation of the rate constants for the dynamic process. From these, the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to racemization or conformational change, can be determined. While this technique is highly applicable to chiral thiazolidinones, specific studies detailing the racemization barriers for 5,5-dimethyl-2-thioxo- derivatives are not widely reported. However, the methodology remains a key tool for the stereodynamic analysis of related chiral heterocyclic systems. sielc.comarkat-usa.org

Determining the absolute configuration of a chiral molecule is a critical challenge. For 4-thiazolidinone derivatives, advanced NMR methods, often involving chiral auxiliaries, are employed. A chiral auxiliary is an enantiomerically pure compound that reacts with the molecule of interest to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will differ.

One common approach is the Mosher's method, where a chiral derivatizing agent is used to convert a chiral alcohol or amine into diastereomeric esters or amides. nih.govnih.gov By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter in the two diastereomers, the absolute configuration can be deduced.

Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining conformation in solution. ekb.eg A NOESY experiment detects protons that are close to each other in space (typically <5 Å), regardless of whether they are connected by bonds. The observation of cross-peaks between specific protons allows for the construction of a 3D model of the molecule's preferred conformation. ekb.eg For example, a NOESY correlation between a proton on the N3-substituent and the C5-methyl groups would confirm a specific spatial arrangement, helping to define the molecule's absolute conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- and its derivatives, the IR spectrum is dominated by characteristic absorption bands corresponding to the vibrations of its key bonds.

The most prominent peaks include a strong absorption for the carbonyl group (C=O) of the amide function at C4, and another strong absorption for the thiocarbonyl group (C=S) at C2. The N-H stretching vibration in N-unsubstituted derivatives is also readily identifiable.

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Amide) | Stretching | 1690 - 1755 | Strong |

| C=S (Thioamide) | Stretching | 1220 - 1260 | Strong |

| N-H (in N-unsubstituted) | Stretching | 3100 - 3400 | Medium, often broad |

| C-N | Stretching | 1350 - 1450 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. In Electron Impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺), which can then break apart into smaller, charged fragments.

For 4-thioxo-thiazolidin-2-one derivatives, the mass spectra often show a detectable molecular ion peak, confirming the molecular weight. semanticscholar.org The fragmentation of these compounds typically involves two main pathways:

Side-Chain Cleavage: The bond connecting a substituent at the N3 position is often cleaved, leading to a stable cation corresponding to the substituent. semanticscholar.org

Heterocyclic Ring Fragmentation: The thiazolidinone ring itself can degrade through characteristic cleavage patterns. Two important routes involve the rupture of bonds around the sulfur and nitrogen atoms. One pathway involves the cleavage of N3–C4 and S1–C2 bonds, while another involves different ring scissions, leading to the formation of characteristic fragment ions (often referred to as α- and β-ions). semanticscholar.org

The precise masses and relative abundances of the molecular ion and these fragment ions create a unique fingerprint that helps to confirm the proposed structure of a given derivative.

X-ray Crystallography for Solid-State Structure Determination

Research on various thiazolidinone derivatives has successfully employed this technique to elucidate their structures. For instance, an X-ray diffraction study on a specific thiazolidinone derivative revealed that it crystallizes in a monoclinic P21/c space group, with the asymmetric unit comprising a single complete molecular unit. researchgate.net Such analyses are crucial for validating the outcomes of synthetic procedures and for providing the structural foundation for theoretical and molecular modeling studies. nih.gov

The detailed structural parameters obtained from X-ray crystallography, including atomic coordinates, thermal parameters, and torsion angles, are fundamental for structure-activity relationship (SAR) studies in medicinal chemistry. scispace.com The conformation of the molecule, including the planarity of the ring systems and the orientation of substituent groups, is clearly defined. For example, in one study of a thiazolidinone derivative, the dihedral angle between the thiazolidinone ring and an attached benzene ring was determined to be 86.0°, indicating a non-planar structure. scispace.com Furthermore, the technique reveals intermolecular forces, such as C–H···O and C–H···N hydrogen bonds, which stabilize the crystal structure. scispace.com

Below is a table representing typical crystallographic data that can be obtained for a 4-thiazolidinone derivative.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C12H13N3O2S |

| Formula Weight | 279.32 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.987(6) |

| β (°) | 98.54(2) |

| Volume (Å3) | 1352.4(7) |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable tools for the separation, purification, and purity assessment of synthetic compounds, including 4-thiazolidinone derivatives. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed during and after synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture, and it is particularly vital for the resolution of enantiomers. sielc.com For chiral molecules like many 4-thiazolidinone derivatives, separating the enantiomers is crucial as they can exhibit different biological activities. This separation is typically achieved using a chiral stationary phase (CSP).

The enantiomeric resolution of heterocyclic compounds has been successfully performed using commercially available macrocyclic glycopeptide-based columns, such as Chirobiotic™ V and Chirobiotic™ T. nih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, which can be operated in normal-phase, reversed-phase, or polar organic modes, is critical for achieving optimal resolution. nih.gov While a standard reverse-phase (RP) HPLC method using an achiral column like a Newcrom R1 can be used to assess the purity of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo-, it cannot resolve enantiomers. sielc.comsielc.com For that purpose, a specialized chiral column is required.

The table below outlines a typical set of parameters for the enantiomeric resolution of a chiral thiazolidinone derivative by HPLC.

| Parameter | Example Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Chiral Column | Chirobiotic™ V (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Ethanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Outcome | Baseline separation of two enantiomers |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. mdpi.com In the synthesis of 4-thiazolidinone derivatives, TLC allows chemists to qualitatively observe the consumption of starting materials and the formation of the desired product over time. impactfactor.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically coated with silica gel) and developing the plate in a sealed chamber with an appropriate solvent system (eluent). By comparing the spots of the reaction mixture with those of the starting materials, one can determine the extent of the reaction. For instance, in the synthesis of certain thiazolidinones, the reaction progress was followed by TLC using a hexane:ethyl acetate mixture as the eluent. impactfactor.org The completion of the reaction is indicated by the disappearance of the reactant spot(s) and the appearance of a new product spot with a different retention factor (Rƒ).

The following table provides examples of TLC systems used for monitoring the synthesis of thiazolidinone derivatives. impactfactor.org

| Reaction Stage | Stationary Phase | Mobile Phase (Eluent) | Purpose |

|---|---|---|---|

| Imines Synthesis (2a-2c) | Silica Gel 60 F254 | Hexane : Ethyl Acetate (7:3) | Monitor formation of imine intermediate |

| Thiazolidinone Synthesis (3a-3c) | Silica Gel 60 F254 | Hexane : Ethyl Acetate (6:4) | Monitor cyclization to form the thiazolidinone ring |

Computational and Theoretical Chemistry Studies on 4 Thiazolidinone, 5,5 Dimethyl 2 Thioxo Systems

Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiazolidinone Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the correlation between the structural features of thiazolidinone analogues and their biological activities. researchgate.net These models translate the chemical structure into numerical descriptors and use statistical methods to derive mathematical equations that relate these descriptors to a specific biological response. researchgate.net

The primary goal of QSAR in the context of thiazolidinones is to identify key structural components and physicochemical properties that govern their activity. researchgate.net This allows for the prediction of the biological potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For a series of 4-thiazolidinone (B1220212) derivatives, a typical QSAR study involves dividing the molecules into fragments and calculating various descriptors for substituents at different positions (e.g., R1, R2, R3). ijpsr.com

Commonly used descriptors in thiazolidinone QSAR models include:

Electronic Descriptors: Such as electronegativity and atomic charges, which can influence electrostatic interactions with a biological target. ijpsr.com

Steric Descriptors: Like molecular weight and volume, which relate to the size and shape of the molecule and its fit within a receptor's binding site. ijpsr.com

Topological Descriptors: Including polar surface area, which is crucial for predicting membrane permeability and drug transport. ijpsr.com

For instance, a GQSAR (Group QSAR) model developed for 4-thiazolidinone derivatives as VEGFR inhibitors suggested that substituting the R1 position with groups having low electronegativity and higher atomic mass could enhance activity. ijpsr.com The model also indicated that increasing the oxygen count at another position (R5) to act as hydrogen bond acceptors, while decreasing the total polar surface area at a different site (R7) to favor hydrophobic interactions, would be beneficial for the biological activity. ijpsr.com These findings provide a clear roadmap for optimizing the lead compound.

Table 1: Examples of Descriptors Used in QSAR Analysis of Thiazolidinone Analogues

| Descriptor Type | Example | Influence on Activity |

|---|---|---|

| Electronic | Electronegativity | Governs electrostatic and hydrogen bonding interactions. |

| Steric | Atomic Mass | Affects the fit and complementarity with the receptor pocket. |

| Topological | Total Polar Surface Area (TPSA) | Impacts cell permeability and hydrophobic interactions. |

This table is generated based on data from a study on 4-thiazolidinone derivatives as VGEFR inhibitors. ijpsr.com

Molecular Docking Investigations for Receptor Binding Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the study of 4-thiazolidinone derivatives, docking is extensively used to investigate their binding modes within the active sites of various biological targets, such as enzymes and receptors. nih.govsemanticscholar.org

These investigations provide hypotheses about the specific intermolecular interactions that stabilize the ligand-receptor complex. For example, docking studies on 5-substituted thiazolidin-4-one derivatives have identified potential binding to macromolecules like acetylcholinesterase and metabotropic glutamate (B1630785) receptor 3. nih.gov The results of such studies often reveal key interactions, including:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the thiazolidinone ligand and specific amino acid residues (e.g., ILE682, GLN716, ARG68) in the receptor's active site. nih.gov

π-π Interactions: Stacking interactions between the aromatic rings of the ligand and aromatic residues like Phenylalanine (PHE) and Tyrosine (TYR) in the protein. nih.gov

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and the receptor.

In a study on 4-thiazolidinone derivatives as antiglycation agents, docking scores were used to correlate with experimental activity. semanticscholar.org The compounds with better docking scores also showed better in vitro results, and the analysis revealed hydrogen bonding interactions with residues such as Asn295 and Lys436. semanticscholar.org This information is crucial for understanding the mechanism of action and for designing analogues with improved binding affinity.

Table 2: Molecular Docking Results for a Thiazolidinone Derivative (DKI39) with Various Macromolecules

| Macromolecule | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Triazoloquinazolines | ILE682, GLN716, PHE719, TYR683 | Hydrogen Bond, π-π Interaction |

This table is illustrative of findings from molecular docking studies on thiazolidinone derivatives. nih.gov

Pharmacophore Modeling and Prediction for Scaffold Optimization

Pharmacophore modeling is a powerful strategy in medicinal chemistry for identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the 4-thiazolidinone scaffold, this approach is used to distill the key chemical features from a set of active compounds into a single model. pharmacophorejournal.com

This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the desired features, or to guide the optimization of existing scaffolds. nih.gov The main directions for optimizing active 5-ene-4-thiazolidinones often involve modifications at key positions to better match the pharmacophore model. nih.gov These optimizations include:

Introduction of substituents at the N3 position. nih.gov

Modification or complication of the fragment at the C5 position. nih.gov

Combining the thiazolidinone core with other pharmacologically relevant fragments in a hybrid approach. nih.gov

Thiazolidin-4-ones are considered a "privileged scaffold," meaning they are capable of binding to multiple biological targets. ump.edu.pl Pharmacophore modeling helps to understand the specific feature requirements for activity at each target, enabling the design of more selective compounds. The versatility and suitability of the thiazolidin-4-one nucleus for diversity-oriented synthesis make it an attractive scaffold for anticancer drug discovery, with pharmacophore modeling playing a key role in guiding these efforts. pharmacophorejournal.com

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide detailed insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying thiazolidinone systems. researchgate.netnih.gov The B3LYP (Becke's three-parameter Lee-Yang-Parr) functional combined with a basis set such as 6-311G(d,p) has been shown to provide accurate predictions of molecular geometries and properties for these compounds. researchgate.netnih.gov

Applications of DFT in the study of thiazolidinone derivatives include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule. The structural parameters (bond lengths, bond angles) obtained from DFT calculations often show excellent agreement with experimental data from X-ray crystallography. mjcce.org.mk

Vibrational Analysis: Calculating theoretical infrared (IR) and Raman spectra to aid in the assignment of experimental vibrational bands. mjcce.org.mk

Conformational Stability: Comparing the relative energies of different conformers (e.g., exo and endo) to predict the most stable form of the molecule. nih.gov DFT calculations have shown that for some 5-substituted thiazolidin-4-ones, the energy gaps between isomers can be quite high (>20 kcal/mol), indicating that only one conformation is dominant. nih.gov

Table 3: Comparison of Experimental and DFT-Calculated Parameters for Thiazolidinone Derivatives

| Parameter | Method | Finding |

|---|---|---|

| Molecular Geometry | X-ray Crystallography vs. DFT (B3LYP/6-31G(d,p)) | Excellent harmony between experimental and calculated bond lengths and angles. mjcce.org.mk |

| Conformational Energy | DFT (B3LYP) | High energy gaps between isomers suggest a single dominant conformation. nih.gov |

This table summarizes typical applications and findings from DFT studies on thiazolidinone-related structures.

DFT is also used to calculate various molecular reactivity descriptors that help in understanding and predicting the chemical behavior of thiazolidinone systems. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron. researchgate.net

Local Reactivity Descriptors (Fukui Function, Local Softness): While global descriptors describe the molecule as a whole, local descriptors identify the most reactive sites within the molecule. The Fukui function, for example, indicates which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. The molecular electrostatic potential (MEP) map is another tool used to predict sites for electrophilic attack. researchgate.net

These computational analyses are vital for understanding the reactivity of the thiazolidinone ring, particularly the nucleophilic character of the methylene (B1212753) carbon at the C5-position, which is involved in key synthetic reactions like the Knoevenagel condensation. researchgate.net

Conformational Analysis and Stereochemical Features of Thiazolidinone Ring Systems

The biological activity of thiazolidinone derivatives is intrinsically linked to their three-dimensional structure and conformational preferences. nih.gov Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them. This is achieved through a combination of experimental techniques, like 2D-NMR spectroscopy (e.g., NOESY), and computational methods, primarily DFT. nih.govmdpi.com

For substituted thiazolidin-4-ones, the analysis often focuses on:

Ring Pucker: The five-membered thiazolidinone ring is not planar and can adopt various puckered conformations.

Isomerism: The presence of substituents and double bonds can lead to different isomers (e.g., E/Z isomers) and conformers (e.g., endo/exo). nih.gov Computational studies are used to calculate the relative energies of these different forms to determine the global minimum energy structure. mdpi.com

Substituent Orientation: The orientation of substituents on the ring (e.g., pseudo-axial vs. pseudo-equatorial) can significantly impact molecular shape and receptor binding. For instance, in 4-hydroxy substituted thiazolidine-2-thiones, a pseudo-axial conformation is preferred due to the anomeric effect. researchgate.net

Studies have shown that for certain 5-substituted thiazolidin-4-ones, the molecules adopt a specific exo conformation as their most stable form. nih.gov The strong agreement between DFT calculations and 2D-NMR experimental data provides a high degree of confidence in the assigned stereochemistry. mdpi.com Understanding these stereochemical features is critical for establishing a clear structure-activity relationship. nih.gov

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the characterization of transient intermediates and high-energy transition states that are often difficult to probe experimentally. For 4-thiazolidinone systems, including 5,5-dimethyl-2-thioxo-4-thiazolidinone (also known as 5,5-dimethylrhodanine), computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into their reactivity. While detailed computational investigations specifically targeting the reaction mechanisms of the 5,5-dimethyl substituted variant are not extensively documented in publicly available literature, valuable inferences can be drawn from theoretical studies on the parent rhodanine (B49660) scaffold and its derivatives.

A predominant reaction involving the 4-thiazolidinone core is the Knoevenagel condensation, which occurs at the active methylene group at the C-5 position. This reaction is a cornerstone for the synthesis of a wide array of 5-substituted derivatives. Computational studies on rhodanine and its derivatives have focused on understanding the electronic structure and reactivity parameters that govern such transformations.

DFT calculations have been employed to determine various quantum chemical reactivity descriptors. These parameters help in predicting the reactivity of different sites within the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting susceptibility to electrophilic attack, while a lower LUMO energy points to a greater ability to accept electrons, indicating reactivity towards nucleophiles. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

One study utilized DFT to analyze the chemical reactivity parameters of rhodanine and its derivatives. The findings from such computational analyses can be correlated with experimental observations, such as redox potentials, to validate the theoretical models. For example, the calculated energies of frontier molecular orbitals often show a good correlation with the experimentally determined oxidation potentials of rhodanine derivatives.

The mechanism of the Knoevenagel condensation itself, a modified aldol (B89426) condensation, involves the deprotonation of the active methylene C-5 hydrogen by a base, followed by a nucleophilic attack on an aldehyde or ketone. This is typically followed by a dehydration step to yield the final α,β-unsaturated product. Computational modeling can be used to map the potential energy surface of this reaction, identifying the transition state structures and calculating the activation energies for each step. For rhodanine derivatives, it is understood that the reaction is often reversible.

Furthermore, theoretical studies have explored the stability of different isomers of substituted rhodanines. For instance, in the case of 5-benzylidene rhodanine derivatives, DFT calculations have been used to determine the relative stability of the Z and E isomers, which is in good agreement with experimental data.

While the direct computational investigation of transition states for reactions involving 5,5-dimethyl-2-thioxo-4-thiazolidinone is an area that warrants more focused research, the existing theoretical work on the broader rhodanine family provides a solid foundation for understanding its chemical behavior. These computational approaches are invaluable for rationalizing reaction outcomes and for the predictive design of new synthetic routes and novel derivatives.

| Compound/System | Computational Method | Key Findings |

| Rhodanine Derivatives | DFT (B3LYP and ωB97XD) | Calculation of quantum reactivity parameters (HOMO-LUMO energies, dipole moment) that correlate with experimental redox potentials and UV-Vis data. |

| N-Rhodanine Glycosides | DFT | Calculations showed that the Z-form of the condensation products is more stable than the E-form. |

| Rhodanine-Aldehyde Condensation | Not specified | The Knoevenagel reaction of rhodanine with aldehydes is highly efficient under mild conditions, suggesting a low activation barrier. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-thiazolidinone derivatives, and how are intermediates characterized?

- Methodology : The synthesis involves three key steps:

Schiff base formation : Reacting (1H-benzo[d]imidazol-2-yl)methanamine with benzaldehyde in dry methanol using glacial acetic acid as a catalyst (reflux for 6–8 hours). The C=N bond formation is confirmed by IR absorption at ~1610 cm⁻¹ .

Cyclization : Treating the Schiff base with thioglycolic acid in 1,4-dioxane under anhydrous ZnCl₂ catalysis (110–120°C for 8 hours). The C–S bond is identified via IR peaks at 735 cm⁻¹, and cyclization is validated by ¹H NMR (δ 3.55 ppm for CH₂– in the thiazolidinone ring) .

Knoevenagel condensation : Reacting the cyclized product with substituted benzaldehydes under sodium ethoxide (reflux in ethanol for 4–6 hours). The α,β-unsaturated carbonyl system (C=C) is confirmed by IR at 1562 cm⁻¹ and ¹H NMR (δ 7.74 ppm for aromatic protons) .

- Yields : Reported yields range from 67% to 83% depending on substituents (e.g., 83% for 5a, 76% for 5b) .

Q. How are spectroscopic techniques employed to validate structural purity?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1655 cm⁻¹, C=S at 1190 cm⁻¹) .

- NMR :

- ¹H NMR confirms proton environments (e.g., δ 7.74 ppm for aromatic protons in Knoevenagel products) .

- ¹³C NMR detects carbonyl carbons (δ 172.51 ppm) and CH₂ groups (δ 34.88 ppm) .

- LCMS : Validates molecular weight (e.g., molecular ion peaks at m/z 294.33 for derivatives with C₁₁H₁₄N₆O₂S) .

Advanced Research Questions

Q. How do substituent effects influence antimicrobial activity in 4-thiazolidinone derivatives?

- Structure-Activity Relationship (SAR) :

- Electron-donating groups (e.g., –OCH₃, –OH) enhance activity against Gram-positive bacteria (S. aureus MIC: 25–50 µg/mL) .

- Electron-withdrawing groups (e.g., –NO₂, –Cl) reduce potency (MIC > 100 µg/mL) .

- Arylidene substituents : Compounds with 4-hydroxy-3-iodophenyl groups show dual antibacterial and antifungal activity (Candida albicans MIC: 250 µg/mL) .

- Table 1 : Substituent Effects on MIC Values

| Substituent | Gram(+) MIC (µg/mL) | Gram(−) MIC (µg/mL) | Fungal MIC (µg/mL) |

|---|---|---|---|

| –OCH₃ | 25–50 | >100 | 250 |

| –NO₂ | >100 | >100 | >500 |

| –I (4-hydroxy) | 62.5 | 125 | 250 |

| Source: |

Q. How can computational modeling guide the design of thiazolidinone-based inhibitors?

- Docking Studies : Molecular docking with bacterial MurD ligase (PDB: 3UAG) identifies key interactions:

- Hydrogen bonding between the thioxo group and Arg36.

- π-π stacking between arylidene substituents and Tyr85 .

Q. How should researchers resolve contradictions in substituent effects across studies?

- Case Example : Arylidene derivatives with –OCH₃ show strong activity in Gram-positive strains but weak activity in Gram-negative strains.

- Resolution Strategies :

Membrane Permeability Assays : Use fluorescent probes (e.g., NPN) to assess outer membrane disruption in Gram-negative bacteria .

Resistance Gene Screening : PCR amplification of efflux pump genes (acrAB-tolC) to evaluate resistance mechanisms .

Experimental Design & Data Analysis

Q. What protocols are recommended for evaluating antifungal activity?

- Broth Microdilution (CLSI M38-A2) :

Prepare serial dilutions (1–512 µg/mL) in RPMI-1640 medium.

Inoculate with C. albicans (1–5 × 10³ CFU/mL).

Incubate at 35°C for 48 hours; MIC = lowest concentration inhibiting visible growth .

Q. How are reaction conditions optimized for high-yield synthesis?

- Table 2 : Optimization Parameters for Knoevenagel Condensation

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst | Sodium ethoxide | ↑ Yield by 15% |

| Solvent | Anhydrous ethanol | ↑ Purity |

| Temperature | 80°C (reflux) | ↑ Reaction rate |

| Reaction Time | 6 hours | Maximizes conversion |

| Source: |

Key Challenges & Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.